molecular formula C32H27Cl2N3O4 B11766518 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid

Cat. No.: B11766518
M. Wt: 588.5 g/mol
InChI Key: DNTVJEMGHBIUMW-UHFFFAOYSA-N
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Description

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a methoxynaphthyl group, and a pyrazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dichlorophenyl and methoxynaphthyl intermediates, followed by their coupling with the pyrazolyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Naproxen: Another NSAID with a similar naphthyl group.

    Ibuprofen: An NSAID with a similar propanoic acid moiety.

Uniqueness

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

3-[[4-[1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTVJEMGHBIUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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